molecular formula C20H16O B11845962 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- CAS No. 136189-59-8

2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Cat. No.: B11845962
CAS No.: 136189-59-8
M. Wt: 272.3 g/mol
InChI Key: OPFFKKKMVJMJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl and a phenyl group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the reaction of aldehydes, malononitrile, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen based on their efficiency and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its dihydro form.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological activity of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, its anticancer activity is linked to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with biological targets .

Properties

CAS No.

136189-59-8

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-methyl-2-phenylbenzo[h]chromene

InChI

InChI=1S/C20H16O/c1-20(17-8-3-2-4-9-17)14-13-16-12-11-15-7-5-6-10-18(15)19(16)21-20/h2-14H,1H3

InChI Key

OPFFKKKMVJMJOR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.